



"AHR agonist 3" structure-activity relationship

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Compound of Interest		
Compound Name:	AHR agonist 3	
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An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AHR) Agonists

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. It plays a crucial role in regulating cellular responses to a wide array of environmental xenobiotics and endogenous ligands. The canonical AHR signaling pathway is initiated by ligand binding, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. The structure-activity relationship (SAR) of AHR agonists is of significant interest in toxicology and drug development for understanding the molecular determinants of AHR activation and for designing novel modulators with specific therapeutic profiles.

This guide provides a detailed overview of the SAR of a representative AHR agonist, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent endogenous agonist. We will explore the structural modifications of ITE and their impact on AHR binding and functional activity, present detailed experimental protocols for assessing AHR agonism, and visualize the key signaling pathways and experimental workflows.

Structure-Activity Relationship of ITE Analogs

The SAR of ITE and its analogs reveals several key structural features that govern their affinity for the AHR and their ability to induce AHR-dependent gene expression. The following table summarizes the quantitative data from SAR studies on ITE analogs, focusing on modifications at the indole, thiazole, and ester moieties.



Table 1: Structure-Activity Relationship Data for ITE and Analogs

Compound	Modification	AHR Binding Affinity (IC50, nM)	CYP1A1 Induction (EC50, nM)
ITE	Parent Compound	3.1	25
Analog 1	N-methylation of indole	15.2	120
Analog 2	Replacement of indole with benzofuran	>1000	>10000
Analog 3	Replacement of thiazole with oxazole	8.9	75
Analog 4	Hydrolysis of methyl ester to carboxylic acid	54.3	450
Analog 5	Replacement of methyl ester with ethyl ester	4.5	30

Experimental Protocols

A comprehensive evaluation of AHR agonists involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand, typically [3H]TCDD.

Materials:

- Cytosolic extracts from cells expressing AHR (e.g., guinea pig liver).
- [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]TCDD).



- Test compounds (e.g., ITE and its analogs).
- Assay buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).
- Dextran-coated charcoal.

Procedure:

- Prepare serial dilutions of the test compounds.
- In a microplate, incubate the cytosolic extract with a fixed concentration of [3H]TCDD and varying concentrations of the test compound for 2 hours at room temperature.
- To separate bound from unbound radioligand, add dextran-coated charcoal and incubate for 30 minutes on ice.
- Centrifuge the plate to pellet the charcoal.
- Transfer the supernatant containing the AHR-[3H]TCDD complex to a scintillation vial.
- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

AHR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AHR-mediated gene transcription.

Materials:

- Hepa-1c1c7 cells stably transfected with a luciferase reporter plasmid containing dioxin response elements (DREs).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Test compounds.



- Luciferase assay reagent.
- Procedure:
 - Seed the transfected cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with serial dilutions of the test compounds for 4 hours.
 - Lyse the cells and add the luciferase assay reagent.
 - Measure the luminescence using a luminometer.
 - The EC50 value is calculated by plotting the fold induction of luciferase activity against the logarithm of the test compound concentration.

Visualizations AHR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor upon activation by an agonist.



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Caption: Canonical AHR signaling pathway.

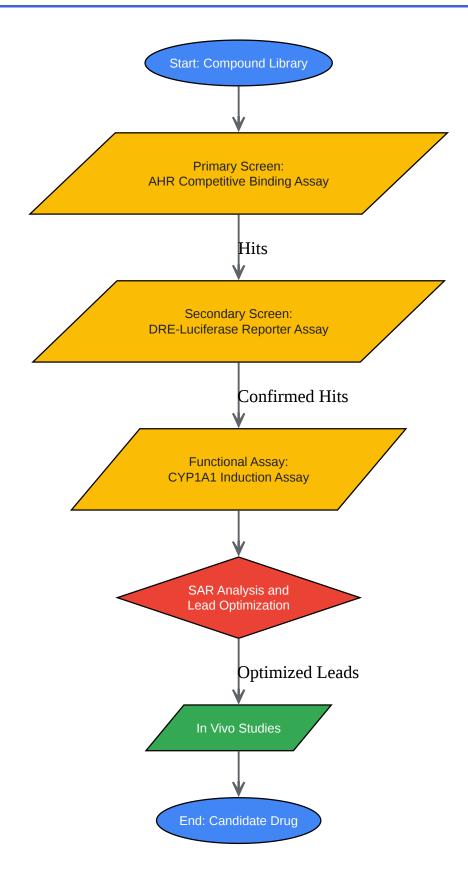




Experimental Workflow for AHR Agonist Screening

The following diagram outlines a typical workflow for identifying and characterizing AHR agonists.





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Caption: AHR agonist screening workflow.







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